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Amylopectin

Polysaccharide characterization Molar mass distribution FFF-MALS

Amylopectin (CAS 9037-22-3) is an ultra-high molecular weight (Mw ~10⁸ g mol⁻¹), highly branched α-D-glucose polymer with ~5–6% α-1,6 branch points. Unlike linear amylose or densely branched glycogen, Amylopectin delivers unique viscosity, weak gelation, and superior freeze-thaw stability. For pharmaceutical direct compression, it enhances tablet hardness and drug loading. In sports nutrition, its balanced rapid/sustained glucose release avoids energy crashes. Specify botanical source and Mw to ensure batch-to-batch reproducibility. Contact us for bulk GMP-grade or custom R&D quantities.

Molecular Formula C30H52O26
Molecular Weight 828.7 g/mol
CAS No. 9037-22-3
Cat. No. B1267705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmylopectin
CAS9037-22-3
SynonymsAmylopectin
Molecular FormulaC30H52O26
Molecular Weight828.7 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC4C(OC(C(C4O)O)O)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)CO)O)O)O)O
InChIInChI=1S/C30H52O26/c31-1-6-11(35)13(37)19(43)28(50-6)55-24-9(4-34)52-27(21(45)16(24)40)48-5-10-25(56-29-20(44)14(38)12(36)7(2-32)51-29)17(41)22(46)30(53-10)54-23-8(3-33)49-26(47)18(42)15(23)39/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26+,27+,28-,29-,30-/m1/s1
InChIKeyWMGFVAGNIYUEEP-WUYNJSITSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amylopectin (CAS 9037-22-3): Technical Baseline and Procurement-Grade Structural Characterization


Amylopectin (CAS 9037-22-3) is a highly branched, high-molecular-weight polysaccharide composed of α-D-glucose units linked primarily via α-1,4 glycosidic bonds with approximately 5–6% α-1,6 branch points . As the major component (typically 70–85%) of plant starch, it forms a macromolecular architecture characterized by weight-average molar masses in the range of 1.0 × 10⁸ to 4.8 × 10⁸ g mol⁻¹ and radii of gyration between 110–267 nm [1][2]. This branched structure imparts functional properties fundamentally distinct from the linear amylose counterpart and from the more densely branched animal storage polysaccharide glycogen [3].

Amylopectin (9037-22-3) Procurement Risks: Why In-Class Polysaccharide Substitution Without Structural Validation Fails


Amylopectin cannot be generically substituted with amylose, glycogen, or other starch fractions without fundamentally altering functional outcomes. Unlike amylose, which is essentially linear (α-1,4 linkages only) with molecular weights of ~40,000–340,000 Da, amylopectin possesses a branched architecture (α-1,4 and α-1,6 linkages) with molecular weights exceeding 10⁸ Da, directly impacting viscosity development, gelation behavior, and enzymatic susceptibility [1][2]. While glycogen shares a branched structure, its branch density is approximately 2–3 times higher (branches every 8–12 glucose units vs. 24–30 in amylopectin), yielding a more compact, water-soluble molecule with distinct rheological and digestive properties [3][4]. Furthermore, even within amylopectin isolates, botanical source, chain-length distribution (DP), and degree of polymerization critically dictate gelatinization temperature, retrogradation kinetics, and pasting viscosity—parameters that generic 'starch' specifications do not control .

Amylopectin (9037-22-3) Quantitative Evidence Guide: Head-to-Head Performance vs. Amylose and Glycogen


Macromolecular Architecture: Molecular Weight and Radius of Gyration

Amylopectin exhibits a weight-average molar mass (Mw) that is orders of magnitude greater than amylose. Using asymmetrical flow field-flow fractionation coupled with multi-angle laser light scattering (A4F-MALS), amylopectin Mw was determined to be in the range of 1.0 × 10⁸ to 4.8 × 10⁸ g mol⁻¹, with corresponding radii of gyration (Rg) between 110 and 267 nm [1]. In contrast, amylose Mw typically falls between 4.0 × 10⁴ and 3.4 × 10⁵ g mol⁻¹ [2]. This 1000-fold difference in molecular weight is a direct consequence of amylopectin's branched architecture, which incorporates approximately 5–6% α-1,6 linkages, versus amylose's linear α-1,4 structure .

Polysaccharide characterization Molar mass distribution FFF-MALS Polymer physics

Branching Density and Chain Length: Structural Divergence from Glycogen

Amylopectin is branched, but its branch density is significantly lower than that of glycogen. In amylopectin, branch points occur approximately every 24–30 glucose units, with side chains typically 10–20 glucose units in length [1]. In contrast, glycogen exhibits branches every 8–12 glucose units with shorter chains (~8 glucose units) [2]. This structural divergence is quantitatively reflected in the A:B chain ratio, where amylopectin samples consistently show A:B chain ratios >1, while glycogens exhibit ratios <1, indicating a fundamentally different branching topology [3].

Polysaccharide structure Enzymatic digestibility Biopolymer architecture Glycogen comparison

Rheological Performance: Storage Modulus (G') in Starch Gels

Native potato starch, which contains both amylose and amylopectin, exhibits higher storage modulus (G') values than high amylopectin potato starch (HAPP) after thermal treatment. Specifically, after treatment at 90°C and 140°C, native potato starch yielded higher G' values compared to HAPP [1]. Furthermore, mixtures of commercial amylose with HAPP produced lower G' values than native potato starch, indicating that amylopectin alone contributes less to network rigidity than the amylose-amylopectin composite [1].

Rheology Gelation Food texture Starch modification

Retrogradation Enthalpy: Botanical Source Variation in Amylopectin

The enthalpy of melting (ΔH) after full retrogradation, measured by differential scanning calorimetry (DSC), varies significantly among amylopectin from different botanical sources. Potato amylopectin exhibited a ΔH of 11.6 ± 0.7 J/g, waxy maize amylopectin 9.0 ± 0.5 J/g, and wheat amylopectin 6.1 ± 0.3 J/g [1]. This demonstrates that even within the amylopectin class, source-dependent structural differences (e.g., chain-length distribution, phosphate content) critically influence long-term stability against recrystallization.

Retrogradation DSC Starch stability Shelf-life

Gelatinization Temperature and Amylopectin Chain Length

The proportion of short chains (DP < 14) in amylopectin is negatively correlated with gelatinization onset (To) and peak (Tp) temperatures. Starches with a higher ratio of short unit chains exhibit lower gelatinization temperatures [1]. Conversely, amylopectin with longer chains (DP 59–78) correlates with increased To and Tp [2]. For example, zero-amylose barley starch (high amylopectin) pastes at a lower temperature (67.6°C) compared to normal and high-amylose barley starches [3].

Gelatinization DSC Starch functionality Chain-length distribution

Pharmaceutical Excipient Binding Efficiency: Amylopectin vs. Amylose

In tablet formulation, amylopectin demonstrates superior binding properties compared to amylose. Amylopectin is described as 'more sticky' and forms highly viscous gels upon water suspension, facilitating particle aggregation and binding [1]. Conversely, amylose is associated with water absorption and swelling, promoting disintegration of solid bridges [1]. This functional dichotomy is exploited in pregelatinized starches: a novel pregelatinized Taro Boloso-I starch, with lower amylose content (higher amylopectin proportion) than Starch 1500®, exhibited higher compressibility and compactibility, enabling higher drug loading capacity [2].

Pharmaceutical excipient Tablet binding Direct compression Starch modification

Amylopectin (9037-22-3) Optimal Application Scenarios Guided by Structural and Functional Evidence


High-Clarity, Low-Gel-Strength Food Thickeners and Stabilizers

Amylopectin-rich starches (e.g., waxy maize, high-amylopectin potato) produce weak gels with low storage modulus (G') [1] and exhibit limited retrogradation [2], resulting in smooth, non-grainy textures and excellent freeze-thaw stability. These properties make them ideal for clear soups, sauces, dairy desserts, and refrigerated/frozen foods where syneresis (water separation) must be minimized. The lower gelatinization temperature of amylopectin-rich starches [3] also reduces energy costs during processing.

Direct Compression Tablet Excipients with Enhanced Binding Capacity

Amylopectin's inherent stickiness and high viscosity upon hydration [4] translate to superior binding properties in tablet formulations. Pregelatinized starches with higher amylopectin content (lower amylose) demonstrate improved compressibility and compactibility, enabling higher drug loading and robust tablet hardness without additional binders [5]. This supports cost-effective direct compression manufacturing of pharmaceutical tablets, particularly for moisture-sensitive or heat-labile active pharmaceutical ingredients.

Sustained-Energy Sports Nutrition and Controlled Glycemic Response Products

The branched structure of amylopectin, with its lower branch density compared to glycogen [6], provides a balance between rapid initial glucose release (due to multiple non-reducing ends) and sustained energy (due to larger molecular size and slower complete hydrolysis than glycogen). This makes high-amylopectin starches a preferred carbohydrate source in sports gels, bars, and beverages designed for endurance athletes, as they avoid the rapid spike and subsequent crash associated with simple sugars or highly branched maltodextrins.

Biomedical Research Reagents for Polysaccharide Structure-Function Studies

Purified amylopectin (CAS 9037-22-3) with characterized molecular weight (Mw ~10⁸ g mol⁻¹) and radius of gyration (110–267 nm) [7] serves as a critical reference standard and model branched biopolymer in academic and industrial research. Applications include studying enzyme kinetics of α-amylase and debranching enzymes, investigating the relationship between branching topology and solution rheology (e.g., Newtonian behavior up to high concentrations [8]), and developing novel biomaterials or drug delivery systems based on polysaccharide architecture.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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